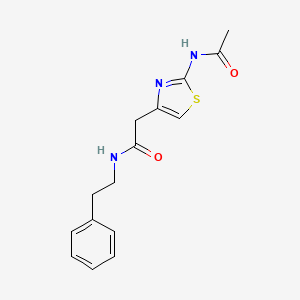
2-(2-acetamidothiazol-4-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been observed to exhibit several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
-
Antioxidant, Analgesic, and Anti-inflammatory Applications
- Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
- The results of these studies have shown that thiazole derivatives can effectively reduce inflammation and pain, and they can also help to protect the body from oxidative stress .
-
Antimicrobial and Antifungal Applications
- Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities .
- These compounds are typically tested against a variety of bacterial and fungal strains in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can inhibit the growth of these microorganisms, making them potential candidates for the development of new antimicrobial and antifungal drugs .
-
- Thiazole derivatives have been studied for their potential antiviral properties .
- These compounds are typically tested against various viruses in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can inhibit viral replication, making them potential candidates for the development of new antiviral drugs .
-
Antitumor or Cytotoxic Applications
- Thiazole derivatives have been studied for their potential antitumor or cytotoxic properties .
- These compounds are typically tested against various cancer cell lines in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can inhibit the growth of these cancer cells, making them potential candidates for the development of new anticancer drugs .
-
- Thiazole derivatives have been studied for their potential neuroprotective properties .
- These compounds are typically tested in various neurological disease models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can protect neurons from damage, making them potential candidates for the development of new neuroprotective drugs .
-
- Thiazole derivatives have been studied for their potential diuretic properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can increase urine production, making them potential candidates for the development of new diuretic drugs .
-
- Thiazole derivatives have been studied for their potential antihypertensive properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can lower blood pressure, making them potential candidates for the development of new antihypertensive drugs .
-
Antischizophrenia Applications
- Thiazole derivatives have been studied for their potential antischizophrenia properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can alleviate symptoms of schizophrenia, making them potential candidates for the development of new antischizophrenia drugs .
-
- Thiazole derivatives have been studied for their potential antidiabetic properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can lower blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .
-
- Thiazole derivatives have been studied for their potential anticonvulsant properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can prevent or reduce the severity of seizures, making them potential candidates for the development of new anticonvulsant drugs .
-
- Thiazole derivatives have been studied for their potential anti-HIV properties .
- These compounds are typically tested against the HIV virus in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can inhibit the replication of the HIV virus, making them potential candidates for the development of new anti-HIV drugs .
-
- Thiazole derivatives have been studied for their potential antiallergic properties .
- These compounds are typically tested in various animal models in a laboratory setting .
- The results of these studies have shown that certain thiazole derivatives can alleviate symptoms of allergies, making them potential candidates for the development of new antiallergic drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWVJUUAHATPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)
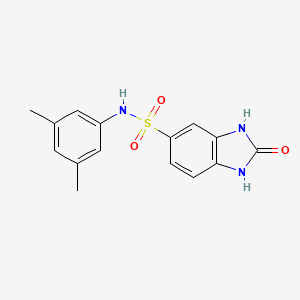
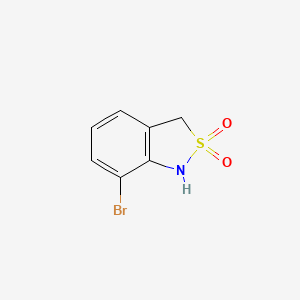
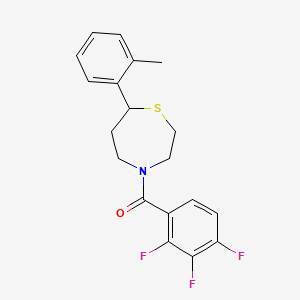
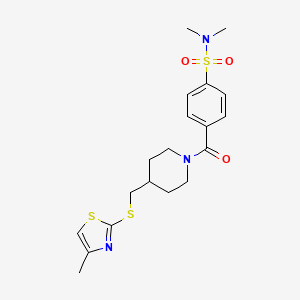
![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
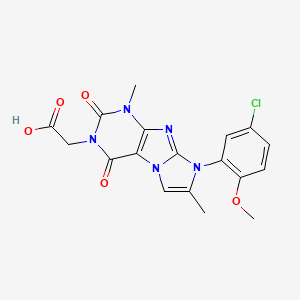

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)
![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)